Pyridine-2,4,6-tricarboxylic acid
Overview
Description
Pyridine-2,4,6-tricarboxylic acid, also known as Collidinic acid, is an organic compound that belongs to the heterocycles, more precisely the heteroaromatics . It belongs to the group of pyridinetricarboxylic acids and consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions .
Synthesis Analysis
Three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes were hydrothermally synthesized . The synthesis involved the reaction of the acid with different metal ions, resulting in different products depending on the reaction conditions .Molecular Structure Analysis
The molecular formula of Pyridine-2,4,6-tricarboxylic acid is C8H5NO6 . The structure consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions . The nitrogen atom of the linker is coordinated to the metal ion, which therefore acts as a tridentate pincer-type ligand .Chemical Reactions Analysis
Pyridine-2,4,6-tricarboxylic acid reacts with various metal ions to form different products depending on the reaction conditions . In the presence of pyridine at room temperature, the acetate, chloride or nitrate salt of the metal ion breaks the ligand .Physical And Chemical Properties Analysis
The molecular weight of Pyridine-2,4,6-tricarboxylic acid is 211.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .Scientific Research Applications
Coordination Polymers
- Field : Crystallography and Material Science
- Application : Pyridine-2,4,6-tricarboxylic acid is used in the synthesis of coordination polymers . These polymers have potential applications in various fields such as magnetism, luminescence, gas storage, and separation .
- Methods : The acid reacts with different metal salts under hydrothermal conditions to form coordination polymers . The resulting structures exhibit different dimensionality depending on the nature of the metal ions .
- Results : Three new pyridine-2,4,6-tricarboxylic acid complexes were synthesized and characterized by single-crystal X-ray diffraction methods, elemental analyses, IR spectroscopy, thermal analyses, and magnetic measurements . One of the complexes exhibited possible ferroelectric behavior .
Luminescent MOFs
- Field : Material Science
- Application : Pyridine-2,4,6-tricarboxylic acid is used in the synthesis of luminescent Metal-Organic Frameworks (MOFs) . These MOFs have promising applications in areas of precise temperature, gas sensing, and information encryption or anti-counterfeiting materials .
- Methods : The synthesis process involves the reaction of the acid with rare earth metal salts .
- Results : The resulting solid solutions showed excitation-wavelength-dependent luminescence .
Future Directions
The systematic high-throughput investigation of the system Bi3+/pyridine tricarboxylic acid (H3PTC)/NaOH/HNO3 in H2O under solvothermal reaction conditions resulted in the discovery of four new Bi carboxylates exhibiting various coordination modes, inorganic building units and luminescence properties . This suggests potential future directions in the synthesis and characterization of new complexes involving Pyridine-2,4,6-tricarboxylic acid.
Relevant Papers There are several relevant papers on Pyridine-2,4,6-tricarboxylic acid. These include studies on its synthesis , molecular structure , chemical reactions , and mechanism of action . These papers provide valuable insights into the properties and potential applications of Pyridine-2,4,6-tricarboxylic acid.
properties
IUPAC Name |
pyridine-2,4,6-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYKYXGIWNSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323169 | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4,6-tricarboxylic acid | |
CAS RN |
536-20-9 | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Collidinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 536-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Pyridinetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLLIDINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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